molecular formula C32H56 B1236750 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane CAS No. 8008-45-5

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

Cat. No.: B1236750
CAS No.: 8008-45-5
M. Wt: 440.8 g/mol
InChI Key: LLPXXXJSNSMISE-UHFFFAOYSA-N
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Description

The compound 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C10H16 . . This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The other two compounds, (4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene and (2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane , are stereoisomers of camphene, each having distinct spatial arrangements of their atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane can be achieved through several methods. One common method involves the isomerization of α-pinene under acidic conditions . This reaction typically uses a strong acid, such as sulfuric acid, to catalyze the rearrangement of α-pinene into camphene. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent like benzene or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of camphene often involves the fractional distillation of turpentine oil , which contains a mixture of terpenes, including α-pinene . The α-pinene is then subjected to isomerization to produce camphene. This process is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst at elevated temperatures.

    Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) at room temperature.

Major Products

    Oxidation: Camphor (C10H16O)

    Reduction: Isobornyl derivatives

    Substitution: Halogenated camphene derivatives

Comparison with Similar Compounds

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of camphene’s bicyclic structure and its specific chemical properties.

Properties

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;1,6-dimethyl-4-propan-2-ylcyclohexene;2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20.C10H16/c2*1-8(2)11-6-5-9(3)10(4)7-11;1-7-8-4-5-9(6-8)10(7,2)3/h5,8,10-11H,6-7H2,1-4H3;8,10-11H,3,5-7H2,1-2,4H3;8-9H,1,4-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPXXXJSNSMISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=C)C(C)C.CC1CC(CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oils, nutmeg
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

Insol in water, sol in 1 vol alc, in 3 vol 90% alc, Sol in fixed oils, mineral oil; slightly sol in cold al; very sol in hot alc, chloroform, ether; insol in glycerin, propylene glycol.
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 2511
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.859-0.924 @ 25 °C/25 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1167
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless or pale yellow liq

CAS No.

8008-45-5
Record name Oils, nutmeg
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, nutmeg
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Reactant of Route 2
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Reactant of Route 3
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Reactant of Route 4
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Reactant of Route 5
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Reactant of Route 6
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

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